6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the electrosynthesis of 6-aminopyridine-3-carboxylic acid (6-aminonicotinic acid) has been achieved by the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One prominent application involves the synthesis of novel heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, showcasing potential for enhanced hypertensive activity. Kumar and Mashelker (2007) detailed the creation of these compounds, highlighting the versatility of pyridine-based structures in developing pharmacologically active molecules (Kumar & Mashelker, 2007).
Antibacterial Activity
Another significant application is the exploration of antibacterial properties. Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, demonstrating notable antibacterial efficacy. This research underscores the potential of pyridine derivatives in addressing antibiotic resistance and developing new antibacterial agents (Maqbool et al., 2014).
Development of Biologically Active Scaffolds
Yakovenko and Vovk (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, introducing new biologically active scaffolds. Their work illustrates the role of pyridine derivatives in expanding the chemical space of compounds with potential therapeutic applications (Yakovenko & Vovk, 2021).
Investigating Molecular Structures
Studies on the structure and vibrational spectra of pyridine carboxylic acids and their derivatives, such as those conducted by Bahgat, Jasem, and El‐Emary (2009), contribute to our understanding of the molecular characteristics of these compounds. Their research provides valuable insights into the electronic and structural features that may influence the biological activity of pyridine derivatives (Bahgat, Jasem, & El‐Emary, 2009).
Antimicrobial and Antitumor Activities
Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, indicating their potential in combating microbial infections. Additionally, Wang et al. (2010) synthesized 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates showing selectivity for high-affinity folate receptors over the reduced folate carrier, demonstrating their antitumor activity. These studies highlight the critical role of pyridine derivatives in developing new therapeutic agents with specific cellular targets (Patel, Agravat, & Shaikh, 2011); (Wang et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that pyridinecarboxylic acids, which this compound is a derivative of, are monocarboxylic derivatives of pyridine . These compounds have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyridinecarboxylic acids and their derivatives can participate in various chemical reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s known that pyridinecarboxylic acids and their derivatives can participate in various biochemical pathways due to their ability to bind with high affinity to multiple receptors .
Result of Action
It’s known that indole derivatives, which are structurally similar to this compound, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-5(3-10)1-4(2-9-6)7(11)12/h1-2,10H,3H2,(H2,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOVYHRIOXRRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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